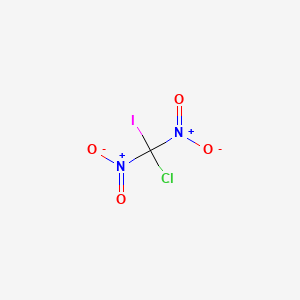
Methane, chlorodinitroiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, chlorodinitroiodo- is a chemical compound characterized by the presence of methane bonded to chlorine, dinitro, and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methane, chlorodinitroiodo- typically involves the halogenation of methane under controlled conditions. The process may include the use of chlorine and iodine in the presence of a catalyst to facilitate the substitution reactions. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of methane, chlorodinitroiodo- may involve large-scale halogenation processes where methane is exposed to chlorine and iodine gases in a controlled environment. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methane, chlorodinitroiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with other chemical species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens (e.g., bromine, fluorine) and catalysts like iron or aluminum chloride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Reactions: Products may include various halogenated methane derivatives.
Oxidation Reactions: Products can include higher oxidation state compounds like chlorodinitromethane.
Reduction Reactions: Products may include lower oxidation state compounds such as iodinated methane derivatives.
Wissenschaftliche Forschungsanwendungen
Methane, chlorodinitroiodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methane, chlorodinitroiodo- involves its interaction with molecular targets through its reactive functional groups. The chlorine, dinitro, and iodine groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved may include radical formation, nucleophilic substitution, and electrophilic addition, depending on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
- Methane, chlorodinitrofluoro-
- Methane, chlorodinitrobromo-
- Methane, chlorodinitrochloro-
Comparison: Methane, chlorodinitroiodo- is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs
Eigenschaften
CAS-Nummer |
40956-65-8 |
|---|---|
Molekularformel |
CClIN2O4 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
chloro-iodo-dinitromethane |
InChI |
InChI=1S/CClIN2O4/c2-1(3,4(6)7)5(8)9 |
InChI-Schlüssel |
KQQOMBMZONPEKY-UHFFFAOYSA-N |
Kanonische SMILES |
C([N+](=O)[O-])([N+](=O)[O-])(Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


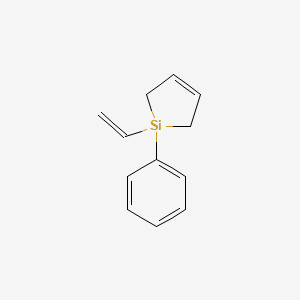

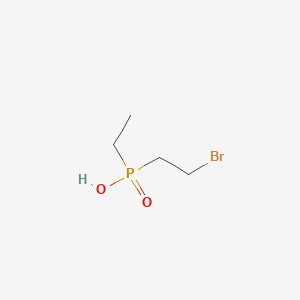
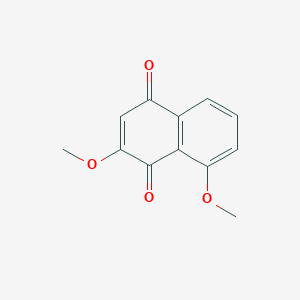
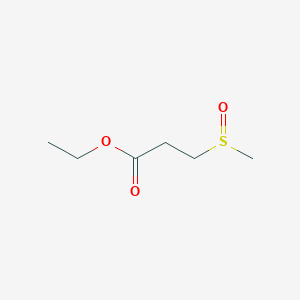
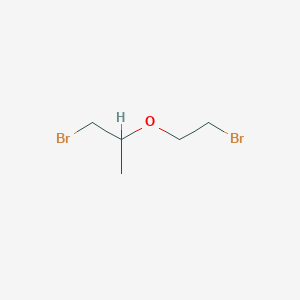
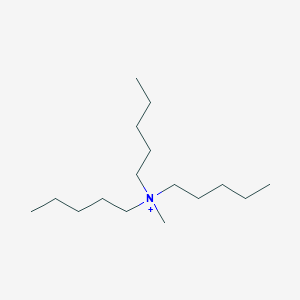
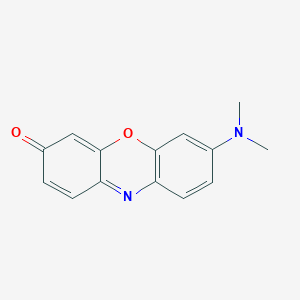
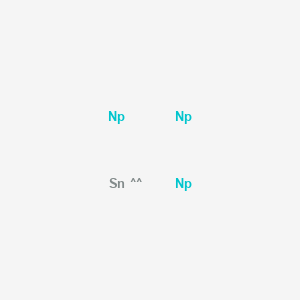
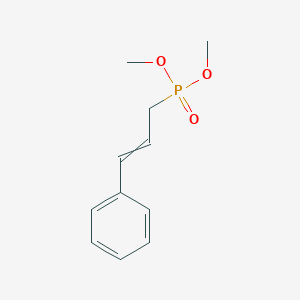

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
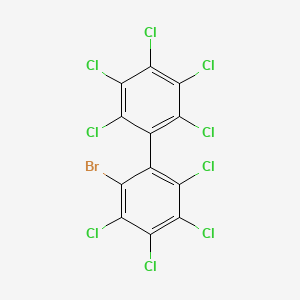
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
